

A Comparative Study of NiSb and Graphite Anodes for Sodium-Ion Batteries

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Compound of Interest

Compound Name: *Nickel antimonide*

Cat. No.: *B079329*

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In the quest for viable energy storage solutions beyond lithium-ion technology, sodium-ion batteries (SIBs) have emerged as a promising alternative due to the natural abundance and low cost of sodium. The performance of SIBs is critically dependent on the anode material. This guide provides a comparative analysis of two distinct anode candidates: **nickel antimonide** (NiSb), an alloying-type anode, and graphite, a well-established intercalation-type anode. This comparison is intended for researchers and scientists in the field of battery technology and materials science.

Performance Data

The electrochemical performance of NiSb and graphite anodes in SIBs is summarized in the table below. It is important to note that the data is compiled from different studies, and direct comparison should be approached with caution as experimental conditions may vary.

Performance Metric	NiSb (Sb/NiSb Hybrid)[1]	Expanded Graphite[2]	Conventional Graphite[3]
Specific Capacity	521 mAh g ⁻¹ at 200 mA g ⁻¹	284 mAh g ⁻¹ at 20 mA g ⁻¹	~35 mAh g ⁻¹ (in ester electrolytes)
184 mAh g ⁻¹ at 100 mA g ⁻¹	~100-150 mAh g ⁻¹ (in ether electrolytes)		
Initial Coulombic Eff.	86%	Not explicitly stated in snippets	Not explicitly stated in snippets
Cycling Stability	Stable over 100 cycles	73.92% capacity retention after 2000 cycles	Generally poor in ester electrolytes
Rate Capability	Good (data not specified)	Good (data not specified)	Dependent on electrolyte
Voltage Plateau vs. Na/Na ⁺	Not explicitly stated in snippets	Not explicitly stated in snippets	~0.1 V (in ether electrolytes)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative experimental protocols for the synthesis and electrochemical testing of NiSb and expanded graphite anodes.

Synthesis of NiSb Anode (Hydrothermal Method)

This protocol is a representative procedure based on the synthesis of similar antimony-based materials.

- Precursor Preparation: Dissolve stoichiometric amounts of a nickel salt (e.g., nickel chloride, NiCl_2) and an antimony salt (e.g., antimony chloride, SbCl_3) in a suitable solvent, such as ethanol or deionized water, under vigorous stirring to form a homogeneous solution.
- Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a

designated period (e.g., 12-24 hours).

- **Product Recovery:** After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.
- **Washing and Drying:** Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- **Annealing:** Dry the washed product in a vacuum oven at a specific temperature (e.g., 60-80 °C) overnight. The dried powder is then annealed under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 400-600 °C) to improve crystallinity and electrochemical performance.

Preparation of Expanded Graphite Anode

This protocol is based on a modified Hummers method followed by thermal expansion.[\[4\]](#)

- **Oxidation:** Add natural graphite flakes to a concentrated acid solution (e.g., a mixture of sulfuric acid and nitric acid). Slowly add a strong oxidizing agent (e.g., potassium permanganate) to the mixture while keeping the temperature low (e.g., below 20 °C) in an ice bath.
- **Intercalation:** Stir the mixture for several hours at a slightly elevated temperature (e.g., 35-40 °C) to allow for the intercalation of oxygen-containing functional groups between the graphite layers, forming graphite oxide.
- **Washing and Neutralization:** Quench the reaction by adding deionized water and a reducing agent (e.g., hydrogen peroxide). Wash the resulting graphite oxide repeatedly with deionized water until the pH is neutral.
- **Drying:** Dry the washed graphite oxide in an oven to obtain a powder.
- **Thermal Expansion:** Rapidly heat the dried graphite oxide powder to a high temperature (e.g., 800-1000 °C) in a furnace for a short period (e.g., 30-60 seconds). The rapid heating causes the decomposition of the intercalated functional groups, generating gases that rapidly expand the graphite layers, resulting in expanded graphite.

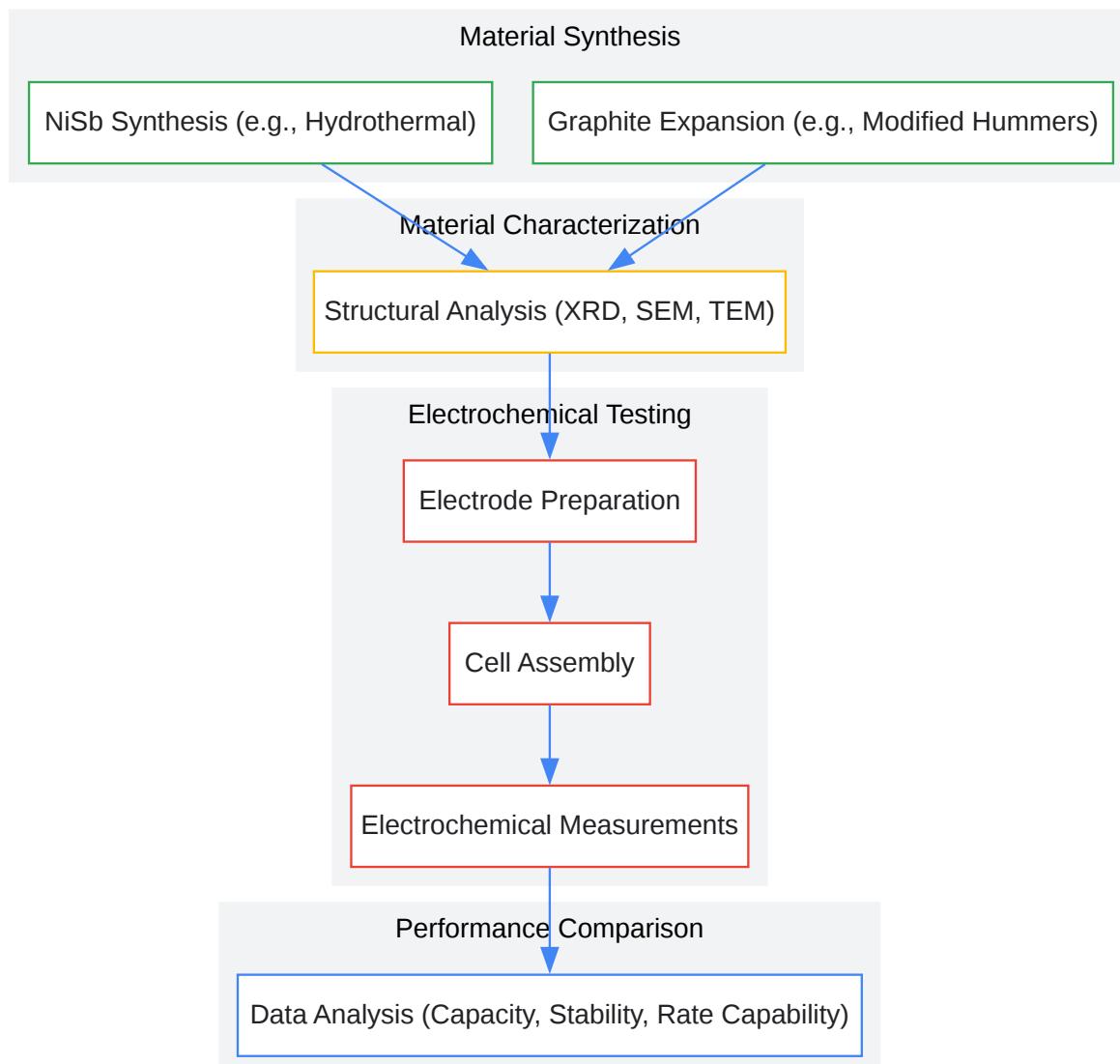
Electrochemical Testing Protocol

- Electrode Preparation: Prepare a slurry by mixing the active material (NiSb or expanded graphite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP).
- Coating: Coat the slurry onto a copper foil current collector using a doctor blade to ensure a uniform thickness.
- Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.
- Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use the prepared electrode as the working electrode, a sodium metal disc as the counter and reference electrode, and a glass fiber separator.
- Electrolyte: Use an appropriate electrolyte, for instance, 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with a fluoroethylene carbonate (FEC) additive for NiSb, or 1 M NaPF₆ in diethylene glycol dimethyl ether (DEGDME) for expanded graphite.
- Electrochemical Measurements: Perform galvanostatic charge-discharge cycling at various current densities to evaluate the specific capacity, coulombic efficiency, and cycling stability. Conduct cyclic voltammetry (CV) to study the redox reactions and electrochemical kinetics. Use electrochemical impedance spectroscopy (EIS) to analyze the charge transfer resistance and ionic conductivity.[\[5\]](#)[\[6\]](#)

Visualizations

Comparative Study Workflow

The following diagram illustrates the logical workflow of a comparative study for SIB anode materials.

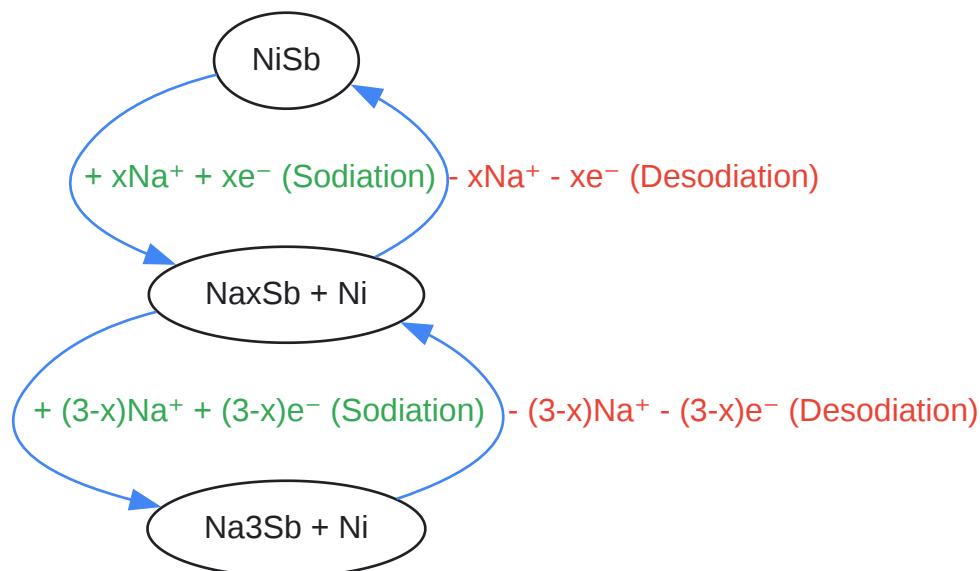


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Caption: Workflow for a comparative study of SIB anode materials.

Charge-Discharge Mechanism of NiSb Anode

The diagram below illustrates the alloying-dealloying mechanism of a NiSb anode during sodiation and desodiation.



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Caption: Sodiation and desodiation mechanism of a NiSb anode.

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